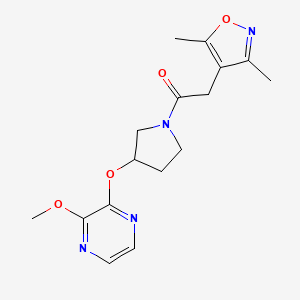

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-10-13(11(2)24-19-10)8-14(21)20-7-4-12(9-20)23-16-15(22-3)17-5-6-18-16/h5-6,12H,4,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFZTGOEZAZPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone represents a novel structure with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is . Its structure features an isoxazole ring, a pyrrolidine moiety, and a methoxypyrazinyl group, which may contribute to its biological effects.

Research indicates that compounds similar to this compound often interact with various biological targets:

- Enzyme Inhibition : Many derivatives exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Selectivity towards COX-2 has been noted in related compounds, suggesting potential anti-inflammatory applications.

- Antimicrobial Activity : The presence of the pyrazine and isoxazole rings may enhance antimicrobial properties. Compounds with similar structures have shown significant activity against various bacterial strains.

- Neuropharmacological Effects : The pyrrolidine component may influence neurotransmitter systems, potentially providing anxiolytic or antidepressant effects as seen in other pyrrolidine derivatives.

Biological Activity Data

Case Studies

- Inflammation Model : In a study assessing the anti-inflammatory properties of related compounds, it was found that certain derivatives significantly reduced edema in carrageenan-induced models, indicating potential therapeutic applications for inflammatory diseases.

- Antimicrobial Screening : A series of pyrazole derivatives were evaluated for their antimicrobial activity. The compound exhibited notable potency against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases.

- Neuropharmacological Assessment : In animal models, compounds with similar structural features demonstrated significant reductions in anxiety-like behaviors, suggesting that this class of compounds may be beneficial for treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Pyrazole- and thiophene-based derivatives (e.g., compounds 7a and 7b from ): These feature pyrazole and thiophene cores instead of isoxazole. Thiophenes are more electron-rich and planar compared to isoxazoles, which could alter π-π stacking interactions in biological systems. The absence of a pyrazine ether in these analogs may reduce hydrogen-bonding capacity .

Isoxazolopyridazines and triazole-containing pyridines (e.g., 10a from ): These share the isoxazole motif but incorporate triazole and pyridine rings.

Physicochemical Properties

- Solubility: The methoxypyrazine group may improve water solubility compared to non-polar analogs like 7a/7b, which lack polar substituents.

- Metabolic stability : Isoxazoles are generally more resistant to oxidative metabolism than pyrazoles (as in 7a/7b ) due to reduced ring strain and electron-withdrawing effects .

Data Table: Key Comparisons

Research Findings and Limitations

- Stereochemical impact : emphasizes that optical rotation and configuration (e.g., 3′R* in dendalone derivatives) significantly influence bioactivity. The target compound’s pyrrolidine stereochemistry (if chiral) may similarly affect target engagement .

- Synthesis challenges: Unlike the straightforward reflux methods in and , the target compound’s synthesis may require advanced coupling techniques (e.g., Mitsunobu reaction for ether formation), though procedural details are absent in the provided evidence .

- Data gaps : Direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound are unavailable, limiting quantitative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.